molecular formula C17H16O5 B031505 (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one CAS No. 29424-96-2

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

Cat. No. B031505
CAS RN: 29424-96-2
M. Wt: 300.3 g/mol
InChI Key: CKEXCBVNKRHAMX-HNNXBMFYSA-N
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Description

Synthesis Analysis

The synthesis of chroman-4-one derivatives, like "(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one," often involves strategies to construct the chromanone core with regioselective modifications. Techniques such as Claisen condensation and subsequent deprotection steps have been applied to obtain similar compounds with desired functional groups in good yields (Irgashev et al., 2009). Additionally, high-speed countercurrent chromatography (HSCCC) combined with medium-pressure column chromatography has been used for the purification of chromanone derivatives from natural extracts, emphasizing the importance of efficient isolation techniques for these bioactive compounds (Brito et al., 2015).

Molecular Structure Analysis

The molecular structure of chroman-4-one derivatives is characterized by specific crystal systems and hydrogen bonding patterns. Studies on similar compounds have shown orthorhombic and monoclinic crystal systems with intricate intermolecular hydrogen bonding, contributing to their stability and reactivity (Ajibade & Andrew, 2021). Such detailed structural analyses are crucial for understanding the physicochemical properties and biological activities of these compounds.

Chemical Reactions and Properties

Chroman-4-one derivatives undergo various chemical reactions that modify their structure and function. For instance, the introduction of methoxy and other groups can significantly affect their luminescence properties and quantum yields, demonstrating the versatility of these compounds in chemical transformations and potential applications in materials science (Kim et al., 2021).

Physical Properties Analysis

The physical properties of chroman-4-one derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular configurations and intermolecular interactions. The detailed crystallographic analysis reveals non-centrosymmetric polymorphs and the impact of intramolecular hydrogen bonds on the molecule's conformation and stability (Brito et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, highlight the synthetic versatility of chroman-4-one derivatives. The ability to undergo reactions such as halolactonization and hydroxylation showcases their potential as intermediates in organic synthesis for generating a wide range of bioactive molecules (Ma, Wu, & Shi, 2004).

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one is a compound structurally related to flavonoids like naringenin, known for its diverse pharmacological activities. Research highlights the potential applications of compounds like naringenin in treating various disorders due to their anti-inflammatory and antioxidant properties. These compounds can modulate cytokines and inflammatory transcription factors, scavenging free radicals, and enhancing endogenous antioxidant defense systems. These attributes suggest possible therapeutic applications in neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders (Rani et al., 2016).

Antioxidant and Biological Activity

Chromones and their derivatives, structurally related to (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one, are known for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment that leads to diseases. The antioxidant potential of these compounds is attributed to specific structural features like the double bond, a carbonyl group, and specific hydroxyl groups. Modifications like methylation or glycosylation of these groups can impact the radical scavenging activity (Yadav et al., 2014).

Potential in Anticancer Research

Further research has explored the tumor specificity and keratinocyte toxicity of compounds structurally similar to (S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one. Findings indicate that certain compounds demonstrate high tumor specificity with minimal keratinocyte toxicity, suggesting potential applications in cancer treatment. The ability of these compounds to induce apoptotic cell death in specific cancer cell lines and their structure-activity relationships highlight their potential as leads for the development of new anticancer drugs with reduced toxicity (Sugita et al., 2017).

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in the development of new drugs .

properties

IUPAC Name

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEXCBVNKRHAMX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555158
Record name (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)chroman-4-one

CAS RN

29424-96-2
Record name (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29424-96-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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